molecular formula C10H13BrF2SSi B14014674 (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane

Cat. No.: B14014674
M. Wt: 311.26 g/mol
InChI Key: QIOKFUMBXZTYCI-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane is a silicon-containing aromatic compound featuring a phenyl ring substituted with bromo (Br), difluoro (F₂), methylthio (SCH₃), and trimethylsilyl (Si(CH₃)₃) groups. Key characteristics include:

  • Bromo: A bulky, electron-withdrawing substituent that facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Difluoro: Enhances electron deficiency in the aromatic ring, influencing reactivity and stability.
  • Methylthio: A sulfur-based group that modulates electronic properties and participates in oxidation reactions.
  • Trimethylsilyl: Provides steric bulk and lipophilicity, often used as a protecting group or directing agent in synthesis.

This compound is likely employed as an intermediate in pharmaceutical or materials science research, leveraging its unique substituent combination for tailored reactivity .

Properties

Molecular Formula

C10H13BrF2SSi

Molecular Weight

311.26 g/mol

IUPAC Name

(6-bromo-2,3-difluoro-4-methylsulfanylphenyl)-trimethylsilane

InChI

InChI=1S/C10H13BrF2SSi/c1-14-7-5-6(11)10(15(2,3)4)9(13)8(7)12/h5H,1-4H3

InChI Key

QIOKFUMBXZTYCI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C(=C1F)F)SC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane typically involves the reaction of appropriate precursors under controlled conditionsThe final step involves the attachment of the trimethylsilane group using a suitable silylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols .

Scientific Research Applications

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The presence of bromine, fluorine, and silicon atoms can influence the reactivity and selectivity of these reactions, making the compound a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules described in the 2024 European Patent Application (EP 4 374 877 A2) and other sources.

Substituent Profiles and Functional Groups

Compound Name/Structure Key Substituents Functional Groups Present Potential Applications
Target Compound Br, F₂, SCH₃, Si(CH₃)₃ Aromatic, silyl ether Synthetic intermediate, coupling
Example 317/318 (Patent) F₂, morpholinyethoxy (OCH₂CH₂N-morpholine), carboxamide Amide, ether, heterocyclic Kinase inhibitors, pharmaceuticals
Example 315 (Patent) F₂, methoxyethyl(methyl)aminoethoxy (OCH₂CH₂N(CH₃)(CH₂CH₂OCH₃)) Amine, ether, ester Bioactive molecule synthesis
Reference Example 53 (Patent) F₂, trifluoromethyl (CF₃), pyrimidinyl Heteroaromatic, carboxamide Anticancer agents
Key Observations:

Electronic Effects :

  • The target compound’s bromo and difluoro groups create a highly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, patent compounds with morpholinyethoxy or methoxyethyl groups introduce electron-donating oxygen and nitrogen atoms, enhancing solubility and hydrogen-bonding capacity .
  • The trimethylsilyl group in the target compound donates electrons via σ-π conjugation, a feature absent in carboxamide- or morpholine-containing analogs .

Steric and Lipophilic Effects :

  • The trimethylsilyl group increases steric hindrance and lipophilicity compared to polar groups like carboxamide or morpholinyethoxy . This makes the target compound more suitable for hydrophobic environments or as a directing group in catalysis .
  • Patent compounds with trifluoromethyl or pyrimidinyl groups exhibit higher molecular rigidity, which is critical for target binding in drug design .

Reactivity: The bromo substituent in the target compound enables cross-coupling reactions, whereas chloro or fluoro in patent analogs (e.g., Example 317) limit such reactivity but improve metabolic stability .

Physicochemical and Analytical Data

Property Target Compound (Inferred) Example 317 (Patent) Example 315 (Patent)
Molecular Weight ~325 g/mol ~705 g/mol (LCMS: m/z 705 [M+H]⁺) ~428 g/mol (LCMS: m/z 428 [M+H]⁺)
HPLC Retention Time Not reported 1.29 minutes (QC-SMD-TFA05) 0.61 minutes (SQD-FA05)
Stability Sensitive to oxidation (SCH₃) High (amide/ether stability) Moderate (ester hydrolysis risk)

Biological Activity

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane is a fluorinated organosilicon compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, fluorine, and a methylthio group, suggests various biological activities that merit investigation.

  • Chemical Formula : C10H13BrF2SSi
  • CAS Number : 2734772-92-8
  • Molecular Weight : 305.26 g/mol
  • Purity : 97%

The compound is typically available in various quantities for research purposes, with prices varying based on the amount purchased .

Anticancer Properties

Recent studies have explored the anticancer potential of fluorinated compounds, including (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane. Research indicates that fluorinated aromatic compounds can exhibit significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • Compounds similar to (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane were evaluated for their ability to induce apoptosis in human cancer cell lines. The evaluation often employs assays such as MTT or Annexin V staining to measure cell viability and apoptosis rates.
    • In a study involving derivatives of similar structures, some compounds demonstrated effective inhibition of cell proliferation in HeLa and A549 cells at concentrations ranging from 1 to 25 µM .

TRPV Channel Modulation

The transient receptor potential vanilloid (TRPV) channels are known to play roles in pain sensation and other physiological processes. Compounds that modulate these channels may have therapeutic applications.

  • TRPV4 Antagonism :
    • Studies have shown that certain derivatives can act as selective antagonists of the TRPV4 channel. The structure-activity relationship (SAR) analysis highlighted that specific functional groups significantly influence TRPV4 modulation.
    • The compound's ability to inhibit calcium influx in TRPV4-overexpressing cells was assessed, revealing promising activity that could lead to new analgesic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane.

Substituent Activity Remarks
BromineModerateEnhances lipophilicity
FluorineHighIncreases metabolic stability
MethylthioVariableAffects solubility and reactivity

The presence of electron-withdrawing groups like fluorine enhances the compound's biological activity by stabilizing reactive intermediates during metabolic processes.

Case Studies

  • Cytotoxicity Assays :
    • In a comparative study, (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane was tested alongside other fluorinated compounds against multiple cancer cell lines. The results indicated variable cytotoxic effects depending on the structural modifications present .
  • TRPV Channel Studies :
    • A series of experiments were conducted on HEK293 cells overexpressing TRPV channels to assess the compound's modulatory effects. Results suggested that modifications could lead to selective targeting of TRPV4 over TRPV1, indicating potential for pain management therapies .

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